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molecular formula C9H11NO2 B095462 Methyl 4-(aminomethyl)benzoate CAS No. 18469-52-8

Methyl 4-(aminomethyl)benzoate

Cat. No. B095462
M. Wt: 165.19 g/mol
InChI Key: AQBJGAUQEJFPKZ-UHFFFAOYSA-N
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Patent
US06756372B2

Procedure details

Methyl-4-(acetylamino-methyl)-benzoate was prepared from acetic acid and methyl 4-(aminomethyl)benzoate using a method analogous to that of Example 1-part (d). The crude N-acyl ester was saponified using a method analogous to that of Example 1-part (c). The crude product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
N-acyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:12]=[CH:11][C:6]([C:7]([O:9][CH3:10])=[O:8])=[CH:5][CH:4]=1.C(C1(N[C:34]([CH:36](NC(N2CCOCC2)=O)CC(C)(C)C)=[O:35])CC(C2C=CC=CC=2)NC(C2C=CC=CC=2)C1)#N.C(C1(NC(C(NC(N2CCOCC2)=O)CC2CCCCC2)=O)CCN(C)CC1C)#N>C(O)(=O)C>[CH3:10][O:9][C:7](=[O:8])[C:6]1[CH:5]=[CH:4][C:3]([CH2:2][NH:1][C:34](=[O:35])[CH3:36])=[CH:12][CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=CC=C(C(=O)OC)C=C1
Name
( d )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(CC(NC(C1)C1=CC=CC=C1)C1=CC=CC=C1)NC(=O)C(CC(C)(C)C)NC(=O)N1CCOCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
N-acyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1(C(CN(CC1)C)C)NC(=O)C(CC1CCCCC1)NC(=O)N1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)CNC(C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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